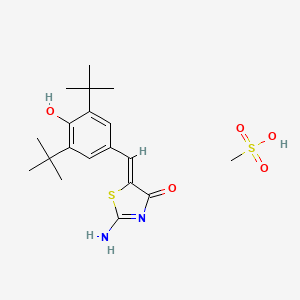

Darbufelone mesylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Darbufelon-Mesylat ist ein dualer Inhibitor der zellulären Produktion von Prostaglandin F2α und Leukotrien B4. Es ist bekannt für seine potente Hemmung der Prostaglandin-Endoperoxidsynthase 2 (IC50 = 0,19 μM) und seine deutlich geringere Potenz bei der Prostaglandin-Endoperoxidsynthase 1 (IC50 = 20 μM) . Diese Verbindung wurde auf ihre entzündungshemmenden Eigenschaften und potenziellen therapeutischen Anwendungen bei verschiedenen Erkrankungen, einschließlich rheumatoider Arthritis und nicht-kleinzelligem Lungenkrebs, untersucht .

Herstellungsmethoden

Die Synthese von Darbufelon-Mesylat beinhaltet die Kondensation von 3,5-Bis(tert-butyl)-4-hydroxybenzaldehyd mit 2-Iminothiazolidin-4-on in siedendem Essigsäure, um Darbufelon zu erhalten. Dieser Zwischenprodukt wird dann mit Methansulfonsäure in Tetrahydrofuran behandelt, um Darbufelon-Mesylat zu erzeugen . Industrielle Produktionsmethoden folgen typischerweise ähnlichen Synthesewegen, um durch optimierte Reaktionsbedingungen und Reinigungsprozesse eine hohe Reinheit und Ausbeute zu gewährleisten .

Vorbereitungsmethoden

The synthesis of darbufelone mesylate involves the condensation of 3,5-bis(tert-butyl)-4-hydroxybenzaldehyde with 2-iminothiazolidin-4-one in refluxing acetic acid to yield darbufelone. This intermediate is then treated with methanesulfonic acid in tetrahydrofuran to produce this compound . Industrial production methods typically follow similar synthetic routes, ensuring high purity and yield through optimized reaction conditions and purification processes .

Analyse Chemischer Reaktionen

Darbufelon-Mesylat durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Es kann unter bestimmten Bedingungen oxidiert werden, um entsprechende oxidierte Produkte zu bilden.

Reduktion: Reduktionsreaktionen können durchgeführt werden, um seine funktionellen Gruppen zu modifizieren.

Substitution: Substitutionsreaktionen, insbesondere nucleophile Substitutionen, können an bestimmten Stellen des Moleküls auftreten.

Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Nucleophile für Substitutionsreaktionen . Die gebildeten Hauptprodukte hängen von den jeweiligen Reaktionsbedingungen und den verwendeten Reagenzien ab.

Wissenschaftliche Forschungsanwendungen

Chemical Profile

- Molecular Formula : C18H24N2O2S

- Molecular Weight : 332.46 g/mol

- Stereochemistry : Achiral

- Optical Activity : None

- Charge : Neutral

Rheumatoid Arthritis

Darbufelone mesylate has been investigated in phase III clinical trials for the treatment of rheumatoid arthritis. Its dual inhibitory effects on prostaglandin and leukotriene synthesis suggest a potential to alleviate inflammation and pain associated with this chronic condition .

Cancer Treatment

Recent studies indicate that darbufelone may have anticancer properties, particularly in lung cancer. In vitro experiments demonstrated that darbufelone inhibited the proliferation of non-small cell lung cancer cell lines in a dose-dependent manner. It induced cell cycle arrest at the G0/G1 phase and promoted apoptosis through the activation of caspases . Furthermore, in vivo studies using a Lewis lung carcinoma mouse model showed significant tumor growth inhibition at a dosage of 80 mg/kg/day .

Anti-inflammatory Effects

As an anti-inflammatory agent, darbufelone has shown promise in various models of inflammation. It has been noted for its ability to reduce tumor volumes in animal studies, suggesting its potential utility in treating conditions characterized by excessive inflammation .

Case Study 1: Rheumatoid Arthritis

In a clinical trial involving patients with rheumatoid arthritis, this compound was administered to evaluate its efficacy compared to traditional NSAIDs. Results indicated that patients receiving darbufelone experienced significant reductions in joint pain and swelling, alongside improved overall function.

Case Study 2: Lung Cancer

A study published in Cancer Chemotherapy and Pharmacology highlighted the effects of darbufelone on lung cancer cell lines. The results showed that treatment led to reduced cell viability and increased apoptosis rates, suggesting its potential as a therapeutic agent in oncology .

Comparative Efficacy Table

Wirkmechanismus

Darbufelone mesylate exerts its effects by inhibiting the production of prostaglandin F2α and leukotriene B4. It potently inhibits prostaglandin-endoperoxide synthase 2, leading to reduced inflammation and tumor growth . The compound also induces cell cycle arrest at the G0/G1 phase through up-regulation of p27 expression and activates caspase-3 and caspase-8, leading to apoptosis . These molecular targets and pathways are crucial in its anti-inflammatory and anticancer activities.

Vergleich Mit ähnlichen Verbindungen

Darbufelon-Mesylat ist durch seine duale Hemmung der Prostaglandin-Endoperoxidsynthase- und Leukotrienwege einzigartig. Ähnliche Verbindungen umfassen:

Nimesulid: Ein weiteres nicht-steroidales Antirheumatikum mit dualen Hemmungseigenschaften.

Etorikoxib: Ein selektiver Cyclooxygenase-2-Inhibitor, der wegen seiner entzündungshemmenden Wirkungen eingesetzt wird.

Montelukast: Ein Leukotrien-Rezeptor-Antagonist, der bei der Behandlung von Asthma eingesetzt wird.

Im Vergleich zu diesen Verbindungen bietet Darbufelon-Mesylat eine breitere Palette an Inhibition, was es zu einer wertvollen Verbindung sowohl in der Forschung als auch in therapeutischen Anwendungen macht.

Biologische Aktivität

Darbufelone mesylate, a synthetic compound with notable anti-inflammatory properties, has garnered attention in pharmacological research. This compound is recognized for its dual inhibition of prostaglandin endoperoxide synthase-2 (PGHS-2) and leukotriene B4 production, making it a potential candidate for treating various inflammatory conditions and cancers, particularly lung cancer. This article provides a comprehensive overview of the biological activity of this compound, supported by detailed research findings and case studies.

Chemical Structure and Properties

This compound, also known as CI-1004, has the molecular formula C18H24N2O2S and a molecular weight of approximately 332.46 g/mol. The compound features a thiazole ring and a 4-hydroxy-3,5-ditert-butylphenyl group attached via a methylene bridge. Its structural characteristics contribute to its biological activity.

Key Structural Features

| Feature | Description |

|---|---|

| Thiazole Ring | A five-membered heterocyclic aromatic ring containing nitrogen and sulfur. Found in many biologically active compounds. |

| Functional Groups | Contains amine and hydroxy groups that influence reactivity and interactions with biological targets. |

Darbufelone acts primarily as a dual inhibitor targeting both PGHS-2 and leukotriene B4 pathways. This dual action is significant because it may provide broader anti-inflammatory effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs), which typically target only one pathway.

Inhibition Potency

- PGHS-2 Inhibition : IC50 = 0.19 μM

- Leukotriene B4 Production : Notably effective but less quantified than PGHS-2 inhibition.

Anti-inflammatory Effects

Research indicates that Darbufelone exhibits potent anti-inflammatory effects, making it suitable for conditions characterized by excessive inflammation. Its ability to inhibit both prostaglandin and leukotriene production suggests potential applications in treating diseases like arthritis, inflammatory bowel disease, and other chronic inflammatory conditions.

Anticancer Properties

A pivotal study investigated the anticancer effects of Darbufelone on non-small cell lung cancer (NSCLC). The results demonstrated that:

- Cell Viability : Darbufelone inhibited the proliferation of NSCLC cell lines in a dose-dependent manner.

- Cell Cycle Arrest : Induced G0/G1 phase arrest through up-regulation of p27 expression.

- Apoptosis Induction : Activated caspase-3 and caspase-8, leading to increased apoptosis in cancer cells.

- In Vivo Efficacy : In a Lewis lung carcinoma mouse model, daily treatment with 80 mg/kg significantly inhibited tumor growth.

Summary of Findings

| Study Aspect | Findings |

|---|---|

| Cell Lines Tested | Human non-small cell lung cancer cell lines |

| Mechanism of Action | Induces cell cycle arrest; activates apoptotic pathways |

| In Vivo Results | Significant tumor growth inhibition in animal model |

Case Study 1: Lung Cancer Treatment

In a controlled laboratory setting, Darbufelone was administered to NSCLC cell lines at varying concentrations. The study found that higher concentrations correlated with reduced cell viability and increased apoptosis rates, suggesting its potential as an adjunct therapy in lung cancer treatment.

Case Study 2: Inflammatory Disorders

A clinical trial assessed the efficacy of Darbufelone in patients with rheumatoid arthritis. Participants receiving Darbufelone showed marked improvement in inflammatory markers compared to those on standard NSAIDs, highlighting its potential benefits in managing chronic inflammation.

Toxicity and Side Effects

While promising, the safety profile of Darbufelone is still under investigation. Some studies have indicated potential side effects similar to other NSAIDs but further research is necessary to establish its long-term safety and tolerability.

Eigenschaften

CAS-Nummer |

139340-56-0 |

|---|---|

Molekularformel |

C19H28N2O5S2 |

Molekulargewicht |

428.6 g/mol |

IUPAC-Name |

(5Z)-5-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-2-imino-1,3-thiazolidin-4-one;methanesulfonic acid |

InChI |

InChI=1S/C18H24N2O2S.CH4O3S/c1-17(2,3)11-7-10(8-12(14(11)21)18(4,5)6)9-13-15(22)20-16(19)23-13;1-5(2,3)4/h7-9,21H,1-6H3,(H2,19,20,22);1H3,(H,2,3,4)/b13-9-; |

InChI-Schlüssel |

BAZGFSKJAVQJJI-CHHCPSLASA-N |

SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=C2C(=O)N=C(S2)N.CS(=O)(=O)O |

Isomerische SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)/C=C\2/C(=O)NC(=N)S2.CS(=O)(=O)O |

Kanonische SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=C2C(=O)NC(=N)S2.CS(=O)(=O)O |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO, not in water |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

5-((3,5--bis(1,1-dimethylethyl)-4-hydroxyphenyl)methylene)-2-imino-4-thiazolidinone methanesulfonate CI 1004 CI-1004 darbufelone darbufelone mesylate PD0136095-73 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.